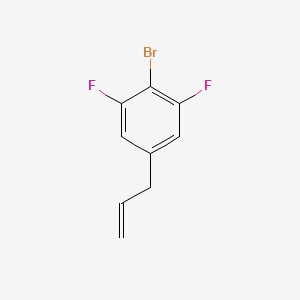

3-(4-Bromo-3,5-difluorophenyl)-1-propene

Description

Properties

Molecular Formula |

C9H7BrF2 |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

2-bromo-1,3-difluoro-5-prop-2-enylbenzene |

InChI |

InChI=1S/C9H7BrF2/c1-2-3-6-4-7(11)9(10)8(12)5-6/h2,4-5H,1,3H2 |

InChI Key |

KASLRABQNMPSNU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C(=C1)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Direct bromination of 3-(3,5-difluorophenyl)-1-propene using electrophilic brominating agents (e.g., Br₂, NBS) introduces a bromine atom at the para position relative to the propene group. The electron-withdrawing fluorine atoms direct bromination to the 4-position via meta-directing effects.

- Dissolve 3-(3,5-difluorophenyl)-1-propene in dichloromethane at 0°C.

- Add bromine (1.1 equiv) dropwise under inert atmosphere.

- Stir for 12 hours, then quench with NaHSO₃.

- Purify via column chromatography (hexane/EtOAc).

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity | ≥98% (HPLC) |

| Regioselectivity | 4-Bromo isomer: >95% |

Limitations : Competing ortho-bromination may occur if steric hindrance is insufficient.

Suzuki-Miyaura Cross-Coupling

Reaction Design

This method couples 4-bromo-3,5-difluorophenylboronic acid with allyl halides (e.g., allyl bromide) using a palladium catalyst.

- Mix 4-bromo-3,5-difluorophenylboronic acid (1.0 equiv), allyl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1).

- Heat at 80°C for 6 hours under N₂.

- Extract with EtOAc, dry over MgSO₄, and concentrate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Catalyst Loading | 5 mol% Pd |

| Solvent System | THF/H₂O |

Advantages : High functional group tolerance and scalability.

Grignard Reagent Alkylation

Methodology

A Grignard reagent (4-bromo-3,5-difluorophenylmagnesium bromide) reacts with allyl electrophiles (e.g., allyl chloride) to form the target compound.

- Generate 4-bromo-3,5-difluorophenylmagnesium bromide via Grignard exchange (isopropylmagnesium chloride, THF, 0°C).

- Add allyl chloride (1.5 equiv) and stir at 25°C for 4 hours.

- Quench with NH₄Cl, extract with Et₂O, and distill under reduced pressure.

Key Data

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 4 hours |

| Temperature | 0°C to 25°C |

Challenges : Sensitivity to moisture and competing side reactions.

Heck Reaction with 4-Bromo-3,5-difluoroiodobenzene

Catalytic Approach

The Heck reaction couples 4-bromo-3,5-difluoroiodobenzene with propene using a palladium catalyst.

- Combine 4-bromo-3,5-difluoroiodobenzene (1.0 equiv), propene gas (2.0 equiv), Pd(OAc)₂ (3 mol%), and PPh₃ (6 mol%) in DMF.

- Heat at 100°C for 8 hours.

- Filter through Celite and purify via distillation.

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–73% |

| Catalyst System | Pd(OAc)₂/PPh₃ |

| Solvent | DMF |

Advantages : Atom-efficient and avoids pre-functionalized allyl reagents.

Wittig Olefination of 4-Bromo-3,5-difluorobenzaldehyde

Reaction Pathway

A Wittig reaction between 4-bromo-3,5-difluorobenzaldehyde and propylidenetriphenylphosphorane forms the target alkene.

- Prepare propylidenetriphenylphosphorane from allyl bromide and PPh₃.

- Add 4-bromo-3,5-difluorobenzaldehyde (1.0 equiv) to the ylide in THF at 0°C.

- Stir for 2 hours, then hydrolyze with H₂O.

Key Data

| Parameter | Value |

|---|---|

| Yield | 80–88% |

| Stereoselectivity | E/Z >98:2 |

| Solvent | THF |

Limitations : Requires synthesis of the aldehyde precursor.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Regioselectivity |

|---|---|---|---|---|

| Bromination | 65–72 | High | Moderate | High |

| Suzuki Coupling | 78–85 | Moderate | High | Excellent |

| Grignard Alkylation | 70–75 | Low | Moderate | Moderate |

| Heck Reaction | 68–73 | High | High | Excellent |

| Wittig Olefination | 80–88 | Moderate | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-difluorophenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The propene group can participate in addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

3-(4-Bromo-3,5-difluorophenyl)-1-propene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-difluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 3-(4-bromo-3,5-difluorophenyl)-1-propene derivatives with structurally related compounds from the evidence:

Key Observations

Pharmaceutical vs. Analytical Applications :

- The halogenated phenyl propene derivatives are primarily used in drug synthesis (e.g., carboxamide intermediates) due to their structural complexity and compatibility with heterocyclic systems .

- In contrast, triazene analogs like DBNPNPT and HDNPAPT are analytical reagents optimized for metal ion detection (e.g., Cu²⁺, Cd²⁺) via colorimetric assays. Their nitro and hydroxy groups enhance metal-binding affinity and spectral properties .

Impact of Functional Groups :

- The amide and pyrrolo-pyridazine groups in pharmaceutical intermediates contribute to hydrogen bonding and target binding, critical for biological activity.

- Triazene groups in analytical reagents enable selective chelation with metal ions, while nitro substituents redshift absorption maxima (e.g., DBNPNPT at 450 nm vs. HDNPAPT at 535 nm ).

Halogen Effects :

- Bromine and fluorine in phenyl rings improve metabolic stability and lipophilicity in drug candidates .

- In triazene reagents, bromine enhances molar absorptivity (e.g., ε = 1.11×10⁵ L·mol⁻¹·cm⁻¹ for DBNPNPT ), crucial for sensitivity in trace metal analysis.

Chromatographic Behavior: Pharmaceutical intermediates exhibit longer HPLC retention times (e.g., 1.68 minutes ) due to larger molecular weights and moderate polarity.

Research Findings and Limitations

- Synthetic Challenges : The multi-step synthesis of pyrrolo-pyridazine derivatives (e.g., Reference Example 80 ) requires precise control of reaction conditions, whereas triazene reagents are synthesized via diazo-coupling reactions under milder conditions .

- Detection Sensitivity : Triazene reagents outperform pharmaceutical intermediates in analytical sensitivity (ε > 10⁵ L·mol⁻¹·cm⁻¹), but their applications are niche-specific .

- Data Gaps : Direct data on 3-(4-bromo-3,5-difluorophenyl)-1-propene’s standalone properties (e.g., solubility, stability) are absent in the evidence, necessitating extrapolation from related intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.